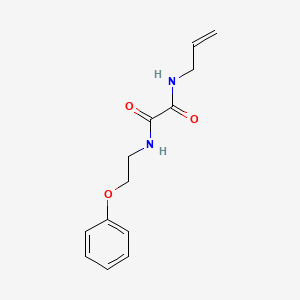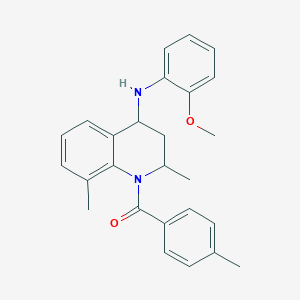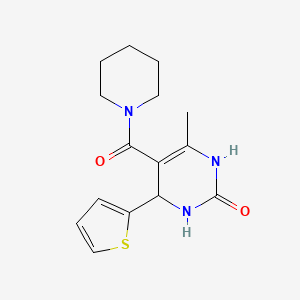
N-allyl-N'-(2-phenoxyethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N'-(2-phenoxyethyl)ethanediamide, also known as AEDA, is a chemical compound that has been widely studied for its potential applications in various fields of science. AEDA is an organic compound that is composed of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has a molecular formula of C16H22N2O2 and a molecular weight of 278.36 g/mol.
作用機序
The mechanism of action of N-allyl-N'-(2-phenoxyethyl)ethanediamide is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration is believed to be responsible for this compound's potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-inflammatory, analgesic, and antipyretic effects. These effects are believed to be due to the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. This compound has also been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration is believed to be responsible for this compound's potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-allyl-N'-(2-phenoxyethyl)ethanediamide is its potential as a multifunctional agent in various fields of science. This compound has been shown to have significant anti-inflammatory, analgesic, and antipyretic effects, as well as potential as an anticancer agent and as a treatment for Alzheimer's disease. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for the study of N-allyl-N'-(2-phenoxyethyl)ethanediamide. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential use of this compound as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of N-allyl-N'-(2-phenoxyethyl)ethanediamide can be achieved through a series of chemical reactions. The first step is the reaction of ethylenediamine with allyl chloride to form N-allylethylenediamine. The second step involves the reaction of N-allylethylenediamine with 2-phenoxyethyl chloride to form N-allyl-N'-(2-phenoxyethyl)ethanediamine. Finally, the addition of acetic anhydride to N-allyl-N'-(2-phenoxyethyl)ethanediamine leads to the formation of this compound.
科学的研究の応用
N-allyl-N'-(2-phenoxyethyl)ethanediamide has been extensively studied for its potential applications in various fields of science. It has been found to have significant anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
特性
IUPAC Name |
N-(2-phenoxyethyl)-N'-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-8-14-12(16)13(17)15-9-10-18-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCUEEOZTSUQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCCOC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine](/img/structure/B5016556.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5016562.png)
![3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone](/img/structure/B5016568.png)
![3-phenyl-2-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B5016569.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5016570.png)


![methyl 4-oxo-4-[4-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenoxy)-1-piperidinyl]butanoate](/img/structure/B5016599.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5016603.png)
![2-acetyl-7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5016610.png)

![2-benzyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5016629.png)
![5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B5016633.png)
![4-{[3-ethoxy-4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5016645.png)